molecular formula C14H10F2O3 B6402563 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid CAS No. 1261900-85-9

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid

Cat. No.: B6402563
CAS No.: 1261900-85-9
M. Wt: 264.22 g/mol
InChI Key: BXGFRNQACSSVDL-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of fluorine and methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity. This compound is of interest in various fields of scientific research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-Fluoro-4-(2-fluoro-5-hydroxyphenyl)benzoic acid.

    Reduction: Formation of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The methoxy group can also influence its pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-5-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-9-3-5-12(15)11(7-9)10-4-2-8(14(17)18)6-13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGFRNQACSSVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690131
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-85-9
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,2′-difluoro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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